Anastrozole was first synthesized in the late 1980s and has been widely studied since its approval by the U.S. Food and Drug Administration in 1995. The mono acid form, particularly the deuterated variant, has been explored for its potential benefits in pharmacokinetic studies and metabolic profiling.
Anastrozole belongs to the class of compounds known as aromatase inhibitors. These compounds are critical in oncology, particularly for managing estrogen-sensitive tumors.
The synthesis of Anastrozole Mono Acid -d12 can be approached through various methods, including traditional batch synthesis and continuous flow synthesis. Continuous flow systems have gained attention due to their efficiency and scalability.
The synthesis often involves multiple steps:
Anastrozole Mono Acid -d12 retains the core structure of anastrozole but includes deuterium atoms that replace hydrogen atoms at specific positions. This modification can alter its metabolic profile without significantly changing its biological activity.
Anastrozole Mono Acid -d12 undergoes various chemical reactions typical for aromatic compounds:
The stability of Anastrozole Mono Acid -d12 under different pH levels and temperatures has been studied, revealing insights into its degradation pathways and potential impurities formed during storage .
Anastrozole Mono Acid -d12 inhibits aromatase by binding to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens. This results in decreased estrogen levels in circulation.
The binding affinity and kinetic parameters can be assessed through various biochemical assays, demonstrating that deuterated forms may exhibit altered pharmacodynamics compared to their non-deuterated counterparts.
Relevant data include spectroscopic analysis (NMR, LC-MS) confirming purity and structural integrity .
Anastrozole Mono Acid -d12 is primarily used in:
The incorporation of deuterium allows researchers to track metabolic pathways more effectively using techniques like mass spectrometry due to differences in mass between deuterated and non-deuterated compounds .
Anastrozole Mono Acid -d12 is systematically named as 2-[3-(1-Cyano-1-(trideuteriomethyl)deuterioethyl)-5-((1H-1,2,4-triazol-1-yl)methyl-d₂)phenyl]-3,3,3-trideuterio-2-methylpropanoic acid. This nomenclature adheres to IUPAC conventions by:
The structural backbone retains the triazole-linked bis(alkyl)benzene framework of Anastrozole but replaces one nitrile group (-C≡N) with a carboxylic acid (-COOH). This modification alters the compound’s polarity and ionization behavior, reflected in its IUPAC designation [1] [6].
Table 1: Nomenclature Breakdown of Anastrozole Mono Acid -d12
Component | Description |
---|---|
Parent Skeleton | 2-[3-(Disubstituted alkyl)-5-(triazolylmethyl)phenyl]propanoic acid |
Functional Group Change | Nitrile → Carboxylic acid at C1 position |
Deuterium Labeling | -d₁₂: Four CD₃ groups (12D atoms) |
Isotopic Notation | "Trideuteriomethyl" (CD₃), "deuterio" (C-D), positional identifiers (-d₂, -d₃) |
Deuterium labeling at 12 sites (-d₁₂) serves as a stable isotopic tracer for metabolic studies. Strategic deuteration focuses on positions resistant to metabolic exchange or kinetic isotope effects (KIEs):
Synthesis typically involves:
Table 2: Site-Specific Deuteration in Anastrozole Mono Acid -d₁₂
Position | Chemical Environment | Deuteration Strategy | Metabolic Stability Rationale |
---|---|---|---|
Benzylic methylene (-CH₂-) | -CH₂N(triazole) | -CD₂N(triazole) | Reduces CYP3A4-mediated oxidation rate by 5–7× |
Methyl groups (-CH₃) | -C(CH₃)₂COOH/-C(CH₃)₂CN | -C(CD₃)₂COOH/-C(CD₃)₂CN | Non-labile under physiological pH; minimal KIE |
Core Structural Differences:
Physicochemical Implications:
Role in Analytical Chemistry:The carboxylic acid moiety enables covalent coupling to chromatography resins (e.g., NHS-activated agarose), supporting antibody purification for immunoassays targeting Anastrozole metabolites. Isotopic labeling eliminates interference from endogenous compounds in mass spectrometry [6] [8].
Table 3: Structural and Functional Comparison
Property | Anastrozole | Anastrozole Mono Acid -d₁₂ | Analytical Utility |
---|---|---|---|
Molecular Formula | C₁₇H₁₉N₅ | C₁₇H₇D₁₂N₄O₂ | HRMS differentiation: Δm/z = +12.06 Da |
Key Functional Groups | -C≡N (×2) | -C≡N, -COOH | Acid enables pH-selective extraction |
logP (Predicted) | 2.4 | 0.9 | Enhanced aqueous solubility for LC-MS |
HPLC Retention (C18) | 8.7 min | 6.2 min | Co-elution avoidance with parent drug |
Metabolic Role | Parent drug | Carboxylic acid metabolite surrogate | Quantifies hydrolytic pathway in ADME studies |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7